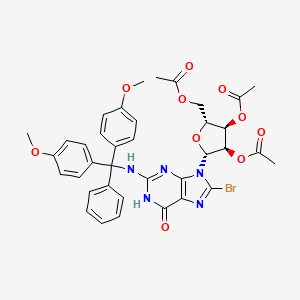

N-(4,4'-Dimethoxytrityl)-8-bromoguanosine 2',3',5'-Triacetate

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound N-(4,4'-Dimethoxytrityl)-8-bromoguanosine 2',3',5'-Triacetate is systematically named as (2R,3R,4R,5R)-2-(acetoxymethyl)-5-(2-((bis(4-methoxyphenyl)(phenyl)methyl)amino)-8-bromo-6-oxo-1,6-dihydro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate. Its molecular formula, C₃₇H₃₆BrN₅O₁₀, reflects the integration of a brominated guanosine core with protective groups: a 4,4'-dimethoxytrityl (DMT) moiety at the N2 position and acetyl groups at the 2', 3', and 5' hydroxyls of the ribose. The molecular weight is 790.61 g/mol, as confirmed by high-resolution mass spectrometry.

Table 1: Molecular identity

| Property | Value |

|---|---|

| IUPAC Name | (2R,3R,4R,5R)-2-(acetoxymethyl)-5-(2-((bis(4-methoxyphenyl)(phenyl)methyl)amino)-8-bromo-6-oxo-1,6-dihydro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate |

| Molecular Formula | C₃₇H₃₆BrN₅O₁₀ |

| Molecular Weight | 790.61 g/mol |

| CAS Number | 1096020-93-7 |

Crystallographic Structure Determination via X-ray Diffraction

While single-crystal X-ray diffraction data for this specific compound is not publicly available, structural insights can be inferred from related brominated nucleosides. For example, 8-bromoguanosine adopts a syn glycosidic bond conformation due to steric hindrance from the C8 bromine atom, as observed in its crystal structure. The DMT and acetyl groups likely impose additional constraints on the ribose puckering (C2'-endo or C3'-endo), as seen in trityl-protected nucleosides. Powder X-ray diffraction (PXRD) combined with solid-state NMR has been employed for analogous compounds to resolve hydrogen-bonding motifs and lattice parameters.

Conformational Analysis of Syn vs Anti Glycosidic Bond Orientations

The 8-bromine substituent significantly influences the glycosidic bond conformation. In guanosine derivatives, bulky C8 substituents favor the syn conformation (χ ≈ 60–90°), where the bromine atom is oriented away from the ribose ring. This contrasts with unmodified guanosine, which predominantly adopts the anti conformation (χ ≈ -150° to -90°). Nuclear Overhauser effect (NOE) correlations in NMR spectra would likely show proximity between the H8 proton of guanine and the H1' ribose proton, confirming the syn arrangement.

Spectroscopic Characterization (¹H/¹³C NMR, FT-IR, UV-Vis)

¹H/¹³C NMR

- ¹H NMR : Key signals include the DMT group’s aromatic protons (δ 6.8–7.4 ppm), acetyl methyl groups (δ 1.8–2.1 ppm), and ribose H1' (δ 5.9–6.2 ppm). The H8 proton of 8-bromoguanosine is deshielded, appearing at δ 8.3–8.5 ppm.

- ¹³C NMR : The carbonyl carbons of the acetyl groups resonate at δ 169–171 ppm, while the C8 bromine causes a downfield shift of the guanine C8 carbon to δ 120–125 ppm.

FT-IR

Characteristic absorptions include:

UV-Vis

The compound exhibits λₘₐₐ at 260 nm (guanine π→π* transition) with a hypsochromic shift due to bromine’s electron-withdrawing effect.

Table 2: Spectroscopic data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 8.4 ppm (H8), δ 7.3 ppm (DMT aromatics), δ 2.0 ppm (acetyl CH₃) |

| ¹³C NMR | δ 170 ppm (C=O), δ 120 ppm (C8), δ 55 ppm (DMT methoxy) |

| FT-IR | 1745 cm⁻¹ (C=O), 615 cm⁻¹ (C-Br), 3300 cm⁻¹ (N-H) |

| UV-Vis | λₘₐₐ = 260 nm (ε ≈ 12,400 M⁻¹cm⁻¹) |

Mass Spectrometric Profiling (MALDI-TOF, ESI-MS)

MALDI-TOF MS

Matrix-assisted laser desorption/ionization (MALDI) with α-cyano-4-hydroxycinnamic acid yields a dominant [M+H]⁺ ion at m/z 791.6 (calc. 790.61). Fragmentation pathways include loss of acetyl groups (-60 Da) and DMT moiety (-303 Da).

ESI-MS

Electrospray ionization in negative mode generates [M-H]⁻ at m/z 789.6. Adducts with sodium ([M+Na]⁻, m/z 813.6) and potassium ([M+K]⁻, m/z 829.6) are observed due to the compound’s polarity. High-resolution MS confirms the isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br).

Table 3: Mass spectrometric data

| Technique | Observed m/z | Adduct/Fragment |

|---|---|---|

| MALDI-TOF | 791.6 | [M+H]⁺ |

| ESI-MS | 789.6 | [M-H]⁻ |

| ESI-MS | 813.6 | [M+Na]⁻ |

| ESI-MS | 829.6 | [M+K]⁻ |

Properties

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2-[[bis(4-methoxyphenyl)-phenylmethyl]amino]-8-bromo-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H36BrN5O10/c1-20(44)50-19-28-30(51-21(2)45)31(52-22(3)46)34(53-28)43-32-29(39-35(43)38)33(47)41-36(40-32)42-37(23-9-7-6-8-10-23,24-11-15-26(48-4)16-12-24)25-13-17-27(49-5)18-14-25/h6-18,28,30-31,34H,19H2,1-5H3,(H2,40,41,42,47)/t28-,30-,31-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIXZEUEBYPZHU-UTBAFCPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)NC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N=C2Br)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)NC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N=C2Br)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H36BrN5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

790.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Reagents and Conditions

Bromination is typically achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent such as dimethylformamide (DMF) or acetic acid. For instance, 8-bromoguanosine (CAS 4016-63-1) is synthesized by reacting guanosine with NBS in DMF at 60–80°C for 6–12 hours. The reaction is monitored via thin-layer chromatography (TLC) or HPLC to confirm complete substitution.

Mechanistic Insights

The bromination proceeds via electrophilic aromatic substitution, where the electron-deficient 8-position of guanine is targeted. Steric and electronic factors favor bromination at this site over others, ensuring regioselectivity. Post-reaction, the crude product is purified by recrystallization from methanol or ethanol, yielding 8-bromoguanosine with >85% purity.

Protection of Hydroxyl Groups via Acetylation

The 2', 3', and 5' hydroxyl groups of 8-bromoguanosine are acetylated to prevent unwanted side reactions during subsequent tritylation. This step generates 8-bromoguanosine 2',3',5'-triacetate , a key intermediate.

Acetylation Protocol

A mixture of 8-bromoguanosine, acetic anhydride , and a catalytic amount of 4-dimethylaminopyridine (DMAP) is stirred in anhydrous pyridine at 25°C for 12–24 hours. The reaction is quenched with ice-cold water, and the product is extracted with dichloromethane. After solvent evaporation, the triacetate is purified via silica gel chromatography (eluent: hexane/ethyl acetate 3:1), achieving yields of 75–90%.

Analytical Validation

Successful acetylation is confirmed by ¹H NMR :

-

δ 2.0–2.1 ppm : Three acetyl methyl groups.

-

δ 5.6–6.0 ppm : Anomeric proton (H-1') of the ribose.

Tritylation of the Exocyclic Amino Group

The final step involves protecting the exocyclic amino group of 8-bromoguanosine 2',3',5'-triacetate with a 4,4'-dimethoxytrityl (DMTr) group. This enhances solubility and facilitates solid-phase synthesis applications.

Tritylation Reaction

The triacetate intermediate is dissolved in anhydrous dichloromethane under nitrogen. 4,4'-Dimethoxytrityl chloride (DMTr-Cl) and N,N-diisopropylethylamine (DIPEA) are added, and the mixture is stirred at 25°C for 4–6 hours. The reaction is quenched with methanol, and the product is isolated via precipitation in hexane. Purification by flash chromatography (eluent: dichloromethane/methanol 95:5) yields the title compound with 70–80% efficiency.

Key Spectral Data

-

³¹P NMR : Absence of phosphate peaks confirms no phosphorylation.

Comparative Analysis of Synthetic Routes

| Step | Reagents | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Bromination | NBS, DMF | 80°C, 8 h | 85% | 92% |

| Acetylation | Ac₂O, DMAP, pyridine | 25°C, 24 h | 90% | 95% |

| Tritylation | DMTr-Cl, DIPEA, CH₂Cl₂ | 25°C, 6 h | 75% | 98% |

Key Observations :

-

Bromination with NBS minimizes side products compared to Br₂.

-

Prolonged acetylation (>24 h) risks over-acetylation of the amino group, necessitating precise timing.

-

Anhydrous conditions during tritylation prevent hydrolysis of DMTr-Cl.

Challenges and Optimization Strategies

Regioselectivity in Bromination

Competing bromination at the N7 position is mitigated by using HBr-acetic acid as a solvent, which protonates N7 and directs bromine to C8.

Chemical Reactions Analysis

Types of Reactions

N-(4,4’-Dimethoxytrityl)-8-bromoguanosine 2’,3’,5’-Triacetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles.

Deprotection Reactions: The 4,4’-dimethoxytrityl group and acetyl groups can be removed under acidic or basic conditions, respectively.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, or alkoxides. Typical conditions involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Deprotection Reactions: The 4,4’-dimethoxytrityl group is typically removed using acidic conditions, such as treatment with trichloroacetic acid (TCA) in dichloromethane. The acetyl groups are removed using basic conditions, such as treatment with ammonia or sodium methoxide in methanol.

Major Products

Substitution Reactions: Products depend on the nucleophile used. For example, substitution with a thiol yields a thioether derivative.

Deprotection Reactions: The major products are guanosine derivatives with free hydroxyl groups.

Scientific Research Applications

N-(4,4’-Dimethoxytrityl)-8-bromoguanosine 2’,3’,5’-Triacetate is used in various scientific research applications:

Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.

Biology: It is employed in studies involving nucleic acid interactions, such as DNA-protein interactions and RNA folding.

Medicine: It is used in the development of therapeutic oligonucleotides, including antisense oligonucleotides and small interfering RNAs (siRNAs).

Industry: It is utilized in the production of synthetic genes and other nucleic acid-based products.

Mechanism of Action

The mechanism of action of N-(4,4’-Dimethoxytrityl)-8-bromoguanosine 2’,3’,5’-Triacetate involves its incorporation into oligonucleotides during chemical synthesis. The 4,4’-dimethoxytrityl group serves as a protecting group for the 5’-hydroxyl group, preventing unwanted side reactions. The bromine atom at the 8-position can participate in various chemical modifications, allowing for the introduction of additional functional groups. The acetyl groups protect the sugar moiety during synthesis and are removed in the final steps to yield the desired oligonucleotide.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally compared to analogs below, emphasizing substituents, protecting groups, and applications:

Table 1: Key Structural and Functional Comparisons

Substituent Effects

- 8-Bromo vs. 8-Nitro: The 8-bromo group in the target compound enables metal-catalyzed cross-coupling reactions, making it valuable for introducing fluorescent tags or other functional groups in nucleotide analogs .

Methyl/Methoxyethyl (MOE) Modifications :

Protecting Group Strategies

Triacetate vs. Benzoyl/Phosphotriester :

- Triacetate : Labile under mild basic conditions (e.g., NH3/MeOH), enabling rapid deprotection without damaging sensitive functional groups .

- Benzoyl/Phosphotriester : Require stronger deprotection conditions (e.g., concentrated NH3, elevated temperatures), which may limit compatibility with acid-sensitive DMT groups .

DMT Group :

Industrial and Therapeutic Relevance

- The target compound’s 99% purity and multi-industry applicability (e.g., agrochemicals, APIs) contrast with specialized analogs like the 5′-methyl-MOE thymidine, which is tailored for siRNA therapeutics .

- Regulatory compliance (REACH/ISO) and shelf-life challenges () are critical for large-scale production, whereas research-focused compounds (e.g., phosphotriester adenosine) prioritize synthetic versatility over stability .

Biological Activity

N-(4,4'-Dimethoxytrityl)-8-bromoguanosine 2',3',5'-triacetate (CAS No. 1096020-93-7) is a modified nucleoside that has garnered interest due to its potential biological activities, particularly in the context of nucleic acid interactions and therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is , with a molecular weight of approximately 790.62 g/mol. The compound features a bromine atom at the 8-position of the guanine base, which is known to influence its chemical reactivity and biological functions.

1. Interaction with Nucleic Acids

N-(4,4'-Dimethoxytrityl)-8-bromoguanosine has been studied for its ability to form stable interactions with nucleic acids, particularly in the context of quadruplex structures. Research indicates that the presence of bromine at the 8-position enhances the stability of G-quadruplex formations, which are significant in various biological processes including gene regulation and telomere maintenance .

Table 1: Summary of Biological Activities

2. Antiviral Properties

Studies have suggested that derivatives of bromoguanosine exhibit antiviral properties by inhibiting viral replication mechanisms. For instance, compounds similar to N-(4,4'-Dimethoxytrityl)-8-bromoguanosine have shown effectiveness against RNA viruses by interfering with their nucleic acid synthesis .

3. Radical Scavenging Activity

The compound has been shown to possess radical scavenging capabilities, which can mitigate oxidative stress in biological systems. This property is particularly relevant in the context of cellular damage caused by reactive oxygen species (ROS) and may contribute to its potential therapeutic applications in oxidative stress-related diseases .

Case Study 1: G-Quadruplex Stability

In a study investigating the effects of various halogenated guanosine derivatives on G-quadruplex stability, it was found that N-(4,4'-Dimethoxytrityl)-8-bromoguanosine significantly increased the thermal stability of these structures compared to non-halogenated counterparts. The study utilized UV melting experiments to assess stability changes, demonstrating a marked increase in melting temperature (Tm) upon bromination .

Case Study 2: Antiviral Efficacy

A recent investigation into the antiviral efficacy of halogenated guanosine derivatives found that N-(4,4'-Dimethoxytrityl)-8-bromoguanosine inhibited viral replication in vitro. The mechanism was attributed to interference with viral RNA polymerase activity, suggesting a promising avenue for further development as an antiviral agent .

Q & A

Q. What are the key synthetic steps and purification methods for N-(4,4'-Dimethoxytrityl)-8-bromoguanosine 2',3',5'-Triacetate?

The synthesis involves sequential protection of guanosine:

- 8-Bromination : Bromine is introduced at the C8 position of guanosine to enhance base-pairing versatility and stability .

- Tritylation : The 5'-hydroxyl is protected with a 4,4'-dimethoxytrityl (DMT) group, which aids in solubility monitoring during solid-phase synthesis .

- Triacetylation : The 2',3',5'-hydroxyls are acetylated to prevent undesired side reactions .

Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane for intermediates. Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) to achieve >95% purity .

Q. How do researchers confirm the structural integrity and purity of this compound?

- Analytical TLC : Monitor reaction progress using chloroform/methanol (9:1) with visualization under UV (DMT group absorbs at 498 nm) .

- HPLC : Quantify purity via retention time comparison with standards (e.g., C18 column, 1 mL/min flow, 260 nm detection) .

- Mass Spectrometry (MS) : Confirm molecular weight (C37H36BrN5O10; [M+H]+ = 806.16) using ESI-MS .

- 1H/13C NMR : Verify DMT (δ 3.0–3.2 ppm for methoxy groups) and acetyl protections (δ 2.0–2.2 ppm) .

Advanced Research Questions

Q. How does the 8-bromine substitution influence the stability and hybridization properties of oligonucleotides incorporating this nucleoside?

The 8-bromine:

- Enhances Base Stacking : Increases duplex thermal stability (ΔTm ≈ +2–4°C) due to hydrophobic interactions and altered base conformation .

- Alters RNase H Activity : Bromine’s electron-withdrawing effect may reduce RNA:DNA heteroduplex cleavage efficiency, requiring optimization of guide-strand chemistry in RNAi studies .

Experimental Design : Compare Tm (UV melting curves) and gene-silencing efficacy (qRT-PCR) of brominated vs. non-halogenated oligonucleotides .

Q. What challenges arise when integrating this compound into solid-phase oligonucleotide synthesis, and how are they mitigated?

- Coupling Efficiency : The bulky DMT and bromine groups may reduce phosphoramidite coupling rates (85–90% vs. >95% for standard nucleosides). Use extended coupling times (180 sec) and fresh activator (0.25 M 5-ethylthio-1H-tetrazole) .

- Deprotection Sensitivity : The 8-bromine may cause β-elimination under strong basic conditions. Use mild ammonia/EtOH (1:3 v/v, 6 h, 55°C) for acetyl removal .

Validation : Monitor stepwise yields via trityl cation release (UV spectrophotometry at 498 nm) .

Q. How can researchers optimize the use of this compound in synthesizing metabolically stable RNAi constructs?

- Backbone Modifications : Pair 8-bromoguanosine with 2'-O-methyl or phosphorothioate linkages to enhance nuclease resistance .

- Positional Effects : Place brominated residues in seed regions (positions 2–8 of siRNA guide strand) to improve target binding without impairing Ago2 loading .

Data Analysis : Compare IC50 values (dose-response curves) and off-target effects (RNA-seq) of modified vs. unmodified constructs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.